molecular formula C13H7Cl6NO3S.Na<br>C13H7Cl6NNaO3S B12757894 Sodium chloro-N-(2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate CAS No. 83721-47-5

Sodium chloro-N-(2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate

Katalognummer: B12757894
CAS-Nummer: 83721-47-5
Molekulargewicht: 493.0 g/mol
InChI-Schlüssel: LXANLIOHRDGTML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium chloro-N-(2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate typically involves the reaction of methanesulfonamide with 2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenyl chloride in the presence of a sodium base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium chloro-N-(2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

Major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Sodium chloro-N-(2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Sodium chloro-N-(2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Sodium chloro-N-(2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate is unique due to its specific substitution pattern and the presence of multiple chloro and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

83721-47-5

Molekularformel

C13H7Cl6NO3S.Na
C13H7Cl6NNaO3S

Molekulargewicht

493.0 g/mol

InChI

InChI=1S/C13H7Cl6NO3S.Na/c1-24(21,22)20(19)13-10(5-8(16)11(17)12(13)18)23-9-3-2-6(14)4-7(9)15;/h2-5H,1H3;

InChI-Schlüssel

LXANLIOHRDGTML-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N(C1=C(C(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.